molecular formula C9H16F2N2O B1476618 1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 1854661-70-3

1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1476618
CAS No.: 1854661-70-3
M. Wt: 206.23 g/mol
InChI Key: DTIZCXMOUWOCLP-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a difluoromethyl group and a methylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of piperidine with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and methylamino groups play a crucial role in its binding affinity and activity. The compound may act on enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Methylamino)piperidin-1-yl)ethan-1-one: Similar structure but lacks the difluoromethyl group.

    1-(4-(Trifluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(difluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-12-6-8(14)13-4-2-7(3-5-13)9(10)11/h7,9,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIZCXMOUWOCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCC(CC1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

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